molecular formula C12H14N2O3 B5862632 ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate

ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate

Cat. No.: B5862632
M. Wt: 234.25 g/mol
InChI Key: FHWHQYIHODUTTD-UKTHLTGXSA-N
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Description

Ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate is an organic compound with a complex structure that includes an ester functional group, a hydrazone linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate typically involves the condensation of ethyl 2-oxoacetate with 1-phenylethylidenehydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the condensation reaction. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(15)14-13-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWHQYIHODUTTD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N/N=C(\C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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